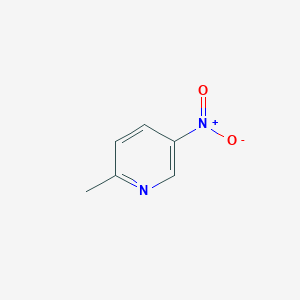

2-Methyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-3-6(4-7-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZINSZJSVMICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383213 | |

| Record name | 2-Methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-68-9 | |

| Record name | 2-Methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitropyridine from 2-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document details two primary synthetic routes from 2-picoline (2-methylpyridine), including direct nitration and an alternative high-yield method. It encompasses detailed experimental protocols, a discussion of the underlying reaction mechanisms, and a summary of quantitative data.

Introduction

This compound, also known as 5-nitro-2-picoline, is a valuable building block in organic synthesis.[1] Its structure, featuring a pyridine (B92270) ring functionalized with a methyl and a nitro group, allows for a variety of subsequent chemical transformations, making it an important precursor for active pharmaceutical ingredients (APIs) and other specialty chemicals. The compound is typically a pale yellow to light brown crystalline solid with a melting point of 112°C.

Synthetic Routes

There are two main approaches for the synthesis of this compound, starting from 2-picoline. The most common method is the direct nitration of 2-picoline using a mixture of concentrated nitric and sulfuric acids. An alternative route involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.

Direct Nitration of 2-Picoline

The direct nitration of 2-picoline is a widely used method that involves the electrophilic aromatic substitution of a nitro group onto the pyridine ring.[1]

The nitration of 2-picoline proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, the lone pair of electrons on the nitrogen atom of the pyridine ring is protonated. This protonation deactivates the ring towards electrophilic attack, making the reaction conditions more forcing than the nitration of benzene.

The regioselectivity of the reaction, which favors the substitution at the 5-position, is governed by the electronic effects of the protonated nitrogen and the methyl group. The positively charged nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions through an inductive effect. The methyl group at the 2-position is an activating group and directs electrophilic substitution to the ortho and para positions relative to it (i.e., the 3 and 5-positions of the pyridine ring). The combination of these effects leads to the preferential attack of the nitronium ion (NO₂⁺) at the 5-position, which is the least deactivated position susceptible to electrophilic attack.

Alternative Synthesis from Diethyl (5-nitropyridin-2-yl)malonate

An alternative, high-yield synthesis of this compound starts from diethyl (5-nitropyridin-2-yl)malonate. This method avoids the direct nitration of 2-picoline and has a reported yield of 83%.[2]

This reaction proceeds through a hydrolysis and decarboxylation mechanism. The diethyl (5-nitropyridin-2-yl)malonate is first hydrolyzed in the presence of sulfuric acid to the corresponding dicarboxylic acid. This intermediate is unstable and readily undergoes decarboxylation upon heating to yield this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Nitration of 2-Picoline (Analogous Procedure)

This protocol is adapted from a similar nitration of a substituted pyridine and can be applied to the synthesis of this compound.

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

Procedure:

-

To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to 2-picoline).

-

Cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-picoline (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 2-picoline over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.[3]

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) until a pH of 7-8 is reached.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from ethanol (B145695) or an ethanol/water mixture can be performed for further purification if necessary.

Protocol 2: Alternative Synthesis

This protocol is based on the hydrolysis and decarboxylation of diethyl (5-nitropyridin-2-yl)malonate.[2]

Procedure:

-

To 12.0 g (42.5 mmol) of diethyl (5-nitropyridin-2-yl)malonate, add 120 mL of cold aqueous 20% sulfuric acid.

-

Heat the mixture to 100 °C for 2 hours.

-

Cool the reaction mixture and add it to a cold, dilute sodium hydroxide solution.

-

Adjust the pH to 10.

-

Extract the organics with dichloromethane (B109758) (4 times).

-

Combine the organic phases and dry over sodium sulfate.

-

Concentrate the filtrate to afford this compound as a brown solid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity |

| Direct Nitration | 2-Picoline | Conc. HNO₃, Conc. H₂SO₄ | 0 - 30[1] | 4 - 6 hours | 85 - 95 (analogous) | High after recrystallization |

| Alternative Synthesis | Diethyl (5-nitropyridin-2-yl)malonate | 20% aq. H₂SO₄ | 100 | 2 hours | 83[2] | Not specified |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct nitration of 2-picoline is a straightforward method, although it requires careful temperature control and handling of strong acids. The alternative synthesis from diethyl (5-nitropyridin-2-yl)malonate offers a high-yield option. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide provides the necessary technical details to assist researchers and professionals in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Methyl-5-nitropyridine

CAS Number: 21203-68-9

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline solid at room temperature.[1] It is an aromatic heterocyclic organic compound, characterized by a pyridine (B92270) ring substituted with both a methyl and a nitro group.[1] This unique structure makes it a valuable precursor in the synthesis of more complex molecules.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 21203-68-9 |

| Molecular Formula | C₆H₆N₂O₂[1][2][4] |

| Molecular Weight | 138.12 g/mol [4][5] |

| Appearance | Yellow to light brown crystalline solid[1][3] |

| Melting Point | 112 °C[3] |

| Boiling Point | 237.1 °C at 760 mmHg[1] |

| Density | 1.247 g/cm³[1] |

| Flash Point | 97.2 °C[1] |

| Solubility | Sparingly soluble in water[1][6] |

| LogP | 0.99[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nitration of 2-methylpyridine (B31789) (also known as 2-picoline).[1] Another documented method involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[4][6]

Experimental Protocol 1: Nitration of 2-Methylpyridine

A common laboratory-scale synthesis involves the controlled nitration of 2-methylpyridine using a mixture of concentrated nitric and sulfuric acids.[1] The reaction temperature is carefully managed to favor substitution at the 5-position of the pyridine ring.[1]

Caption: General workflow for the nitration of 2-methylpyridine.

Experimental Protocol 2: Synthesis from Diethyl (5-nitropyridin-2-yl)malonate

This method provides an alternative route to this compound.

Procedure:

-

To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold 20% aqueous sulfuric acid.[4][6]

-

Cool the reaction mixture and add it to a cold, dilute sodium hydroxide (B78521) solution to adjust the pH to 10.[4][6]

-

Extract the product with dichloromethane (B109758) (four times).[4][6]

-

Combine the organic phases and dry them over sodium sulfate.[4][6]

-

Concentrate the filtrate to yield this compound as a brown solid (yield: 83%).[4][6]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its utility stems from the reactivity of its functional groups, which allows for the construction of complex molecular architectures.[3]

The pyridine ring is a common scaffold in many approved drugs, and the nitro group can be readily reduced to an amine, a versatile functional group in drug molecules.[2] This makes this compound a valuable building block for a wide range of biologically active compounds, including anti-infectives and anticancer drugs.[7]

Caption: Role of this compound in API synthesis.

Analytical Methods

For applications in pharmaceutical synthesis, high purity of this compound (typically ≥99.0% by HPLC) is essential.[2][3] The quantitative analysis of this compound can be achieved using standard chromatographic techniques.

Table 2: Recommended Analytical Techniques

| Technique | Detector | Typical Use |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis | Purity assessment and quantification[2][3] |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Analysis of volatile to semi-volatile compounds[8] |

A general workflow for analytical method validation would include assessing specificity, linearity, range, accuracy, and precision.[8]

Safety and Handling

Table 3: General Safety and Hazard Information (based on related compounds)

| Hazard Category | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[9] |

| Skin Corrosion/Irritation | Causes skin irritation.[9][10][11] |

| Eye Damage/Irritation | Causes serious eye irritation.[9][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[9][10][12] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if necessary.[9][13]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wash hands thoroughly after handling.[9]

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[13]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 21203-68-9 [chemicalbook.com]

- 7. globalgrowthinsights.com [globalgrowthinsights.com]

- 8. benchchem.com [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Methyl-2-nitropyridine | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 5.imimg.com [5.imimg.com]

Physical and chemical properties of 2-Methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine, also known as 5-nitro-2-picoline, is an aromatic heterocyclic organic compound with the chemical formula C₆H₆N₂O₂.[1] At room temperature, it exists as a pale yellow to light brown crystalline solid.[1] This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] Its functionalized pyridine (B92270) structure makes it a valuable building block for the synthesis of a wide array of biologically active molecules, including antihypertensive agents and kinase inhibitors.[1][3] The presence of both a methyl group and a nitro group on the pyridine ring imparts unique reactivity, allowing for diverse chemical transformations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [4] |

| CAS Number | 21203-68-9 | [1] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Odor | Faint, distinctive odor | [1] |

| Melting Point | 106-112 °C | |

| Boiling Point | 237.1 °C at 760 mmHg | [1] |

| Density | 1.247 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [1] |

| pKa (of conjugate acid) | 1.92 ± 0.10 (Predicted) | [1] |

| Flash Point | 97.2 °C | [1] |

Spectral Data

While specific spectra are not provided here, the following are the expected spectral characteristics for this compound based on its structure and data for related compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons and the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule, including the methyl carbon and the five carbons of the pyridine ring. The carbons attached to or near the nitro group and nitrogen atom will be shifted downfield. |

| FT-IR | Characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1555 and 1339 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the methyl group (CH₃). |

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 2-methylpyridine (B31789) (2-picoline).[1] An alternative laboratory-scale synthesis involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[5]

Experimental Protocol: Synthesis from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester[5]

-

Reaction Setup: To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol).

-

Hydrolysis and Decarboxylation: Add cold aqueous 20% sulfuric acid (120 mL) to the flask. Heat the mixture to 100 °C for 2 hours.

-

Work-up: Cool the reaction mixture and add it to a cold, dilute sodium hydroxide (B78521) solution to adjust the pH to 10.

-

Extraction: Extract the aqueous solution with dichloromethane (B109758) (4 x 100 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield this compound as a brown solid (5.0 g, 83% yield).

Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is largely dictated by the pyridine ring and the activating nitro group. It is a versatile substrate for various transformations, including the reduction of the nitro group and nucleophilic aromatic substitution.[3][6]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, forming 5-amino-2-methylpyridine. This transformation is a critical step in the synthesis of many pharmaceutical compounds.[3] This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂).[7]

Experimental Protocol: General Nitro Group Reduction via Catalytic Hydrogenation[8]

-

Reaction Setup: In a suitable pressure vessel, dissolve this compound in a solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by crystallization or column chromatography if necessary.

General workflow for the reduction of the nitro group.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group in this compound activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While this compound itself does not have a leaving group other than the nitro group in some cases, related nitropyridines with halogens are common substrates for SNAr reactions.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound to a particular biological signaling pathway. Its primary role in the life sciences is as a synthetic intermediate for the creation of more complex, biologically active molecules.[2][3] For instance, it is used in the development of anti-inflammatory and antimicrobial agents.[2] The final pharmaceutical products derived from this intermediate may interact with various signaling pathways, but the activity is not inherent to this compound itself.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[1] It exhibits moderate to high toxicity upon exposure, with acute effects including irritation of the eyes, skin, and respiratory tract.[1] Prolonged or repeated exposure may lead to more severe health issues.[1]

GHS Hazard Statements: [1]

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.[1]

-

Wear suitable personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

-

Store in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.[1]

-

Dispose of in accordance with local regulations.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its reactivity, make it an essential building block for the synthesis of a wide range of complex molecules. While its direct biological activity is not extensively documented, its role as a precursor to potent therapeutic agents is firmly established. Proper safety precautions are essential when handling this compound due to its potential toxicity. Further research into the derivatives of this compound may unveil novel therapeutic applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Solubility of 2-Methyl-5-nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-5-nitropyridine is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its solubility characteristics in organic solvents are a critical parameter for optimizing reaction conditions, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design. While quantitative data in the public domain is scarce, this guide equips researchers with the necessary information to determine solubility for their specific applications.

Solubility Profile of this compound

This compound presents as a pale yellow to light brown crystalline solid at room temperature.[1] While it is noted to be slightly soluble in water[1][3], its solubility is generally greater in organic solvents. A review of available literature and chemical databases indicates a significant lack of specific quantitative solubility data for this compound in common organic solvents. For critical applications in chemical synthesis and formulation, experimental determination of solubility is highly recommended.

The table below summarizes the qualitative solubility and related information gathered from various sources.

| Solvent | Quantitative Solubility | Qualitative Observations & Notes | Source |

| Water | Slightly soluble | - | [1][3] |

| Dichloromethane (B109758) | Data not available | Used for extraction during synthesis, suggesting good solubility. | [3][4] |

| Ethanol | Data not available | Mentioned as a recrystallization solvent, indicating moderate solubility at elevated temperatures and lower solubility at room temperature. | [5] |

| Ethyl Acetate | Data not available | Used in a mixed solvent system for recrystallization of a related compound, suggesting some degree of solubility. | [6] |

| Normal Hexane | Data not available | Used as an anti-solvent in a mixed solvent system for recrystallization of a related compound, suggesting low solubility. | [6] |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The most reliable and commonly used method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (shake-flask) method. This protocol provides a robust framework for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity, ≥99.0%)[2]

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg)

-

Constant temperature shaker bath or incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vial in the constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the slurry for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

HPLC Method Example:

-

Column: Standard C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

-

Detection: UV detection at an appropriate wavelength (e.g., ~254 nm).

-

Quantification: Calculate the concentration based on a pre-prepared calibration curve of this compound standards of known concentrations.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 21203-68-9 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Methyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitropyridine (CAS No. 21203-68-9), a substituted pyridine (B92270) derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally related analogs.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 5-Nitro-2-picoline

-

Appearance: Pale yellow to light brown crystalline solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups (a pyridine ring, a methyl group, and a nitro group) and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.3 | d | ~2.5 | H-6 (proton ortho to the nitro group and meta to the methyl group) |

| ~8.3 | dd | ~8.5, 2.5 | H-4 (proton meta to both the nitro and methyl groups) |

| ~7.3 | d | ~8.5 | H-3 (proton ortho to the methyl group) |

| ~2.6 | s | - | -CH₃ (methyl group protons) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (carbon bearing the methyl group) |

| ~150 | C-6 (carbon adjacent to the nitrogen) |

| ~145 | C-5 (carbon bearing the nitro group) |

| ~135 | C-4 (carbon meta to both substituents) |

| ~124 | C-3 (carbon ortho to the methyl group) |

| ~25 | -CH₃ (methyl carbon) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (methyl group) |

| ~1600, ~1470 | Medium | C=C and C=N stretching in the pyridine ring |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~830 | Strong | C-H out-of-plane bending for a substituted pyridine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular ion) |

| 121 | Moderate | [M - OH]⁺ (from nitro group rearrangement) |

| 108 | Moderate | [M - NO]⁺ |

| 92 | Moderate | [M - NO₂]⁺ |

| 78 | High | [C₅H₄N]⁺ (pyridyl cation) |

| 65 | Moderate | Fragmentation of the pyridine ring |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer. Lock and shim the magnetic field using the deuterium (B1214612) signal of the solvent. Acquire the spectrum using standard pulse programs. For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a larger number of scans.

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[4]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[4]

-

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of the solution and repeat the process. If it is too strong, dilute the original solution.[4]

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires placing a small amount of the solid directly onto the ATR crystal.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation: The excess energy from ionization often causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

The Elusive Crystal Structure of 2-Methyl-5-nitropyridine: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the structural characteristics of 2-Methyl-5-nitropyridine, contextualized with data from analogous compounds due to the absence of its specific crystal structure in publicly available literature.

Introduction

This technical guide aims to provide a comprehensive overview of this compound, including its synthesis and physical properties. In the absence of its specific crystallographic data, this paper will present and analyze the crystal structures of closely related nitropyridine derivatives. This comparative approach offers valuable insights into the expected molecular geometry, packing arrangements, and intermolecular interactions that are likely to govern the solid-state structure of this compound.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the nitration of 2-methylpyridine (B31789) (also known as 2-picoline).[1] This electrophilic aromatic substitution is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1] An alternative synthetic route involves the reaction of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with sulfuric acid.[2][3]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H6N2O2 | [1][4][5] |

| Molecular Weight | 138.12 g/mol | [5] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | 112 °C | |

| Boiling Point | 237.1 °C at 760 mmHg | [1] |

| Density | 1.247 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [1] |

Table 1: Physicochemical Properties of this compound

Crystallographic Analysis of Related Compounds

To infer the likely crystal structure of this compound, we can examine the crystallographic data of analogous substituted nitropyridines. The substitution pattern and the nature of the functional groups play a crucial role in determining the crystal packing and intermolecular interactions.

Case Study 1: 2-Amino-4-methyl-5-nitropyridine

The crystal structure of 2-Amino-4-methyl-5-nitropyridine has been determined and is available in the Cambridge Structural Database (CSD).[6] While the presence of an amino group instead of a methyl group at position 2 and a methyl group at position 4 introduces different hydrogen bonding capabilities, the overall pyridine-nitro framework provides a useful comparison.

Case Study 2: 2-Chloro-5-methyl-3-nitropyridine

The crystal structure of 2-Chloro-5-methyl-3-nitropyridine reveals an orthorhombic crystal system with the space group Pna2₁[7]. The presence of intermolecular C-H···O hydrogen bonds is a key feature stabilizing the crystal structure.[7] This suggests that similar weak hydrogen bonding interactions could be present in the crystal lattice of this compound.

A summary of the crystallographic data for this related compound is provided in Table 2.

| Parameter | 2-Chloro-5-methyl-3-nitropyridine |

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.435 (6) |

| b (Å) | 8.151 (2) |

| c (Å) | 8.494 (2) |

| V (ų) | 1484.0 (7) |

| Z | 8 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

Table 2: Crystallographic Data for 2-Chloro-5-methyl-3-nitropyridine.[7]

Experimental Protocols for Crystal Structure Determination

Should crystals of this compound become available, a standard experimental workflow for single-crystal X-ray diffraction analysis would be employed. The following provides a detailed, generalized methodology.

Crystallization

Obtaining single crystals of sufficient quality is the first and most critical step. Slow evaporation of a saturated solution is a common technique.

-

Solvent Selection: A suitable solvent or solvent mixture in which this compound has moderate solubility would be chosen. Ethanol, methanol, or mixtures with less polar solvents like hexane (B92381) could be explored.

-

Procedure: A saturated solution of the compound would be prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The container would be loosely covered to allow for slow evaporation of the solvent over several days or weeks.

X-ray Diffraction Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) would be used.

-

Data Collection: A suitable crystal would be mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images would be collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images would be processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The atomic coordinates and displacement parameters would be refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms would typically be located from the difference Fourier map or placed in calculated positions.

The logical workflow for crystal structure determination is illustrated in the following diagram.

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a foundational understanding of its synthesis, properties, and the likely characteristics of its solid-state structure based on analogous compounds. The experimental protocols outlined provide a clear path for future research to determine its precise crystal structure. Such a determination would be of significant interest to the scientific community, particularly for those in drug development and materials science, as it would allow for a more profound understanding of its intermolecular interactions and inform the design of novel molecules with tailored properties. The pursuit of single crystals of this compound for X-ray diffraction analysis is therefore a worthwhile endeavor.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 21203-68-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitropyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes for 2-Methyl-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to allow for a comparative analysis of the available routes. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound, also known as 5-nitro-2-picoline, is a pivotal building block in organic synthesis. Its functionalized pyridine (B92270) ring makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the nitro group at the 5-position and the methyl group at the 2-position allows for a variety of chemical modifications, including reduction of the nitro group to an amine and reactions involving the methyl group.

The first synthesis of this compound is reported to have occurred in the mid-20th century, emerging from the broader exploration of functionalized pyridine derivatives.[1] While a specific individual is not widely credited with its initial discovery, its importance has grown steadily with the advancement of medicinal and agricultural chemistry. This guide will explore the primary synthetic routes that have been developed and refined over time.

Core Synthetic Methodologies

Two principal synthetic strategies have emerged for the preparation of this compound:

-

Direct Nitration of 2-Methylpyridine (B31789) (2-Picoline): This is the most common and direct approach.

-

Multi-step Synthesis from Diethyl (5-nitropyridin-2-yl)malonate: An alternative route that involves the construction and subsequent modification of a malonate derivative.

A third potential route, involving the nitration of 2-picoline-N-oxide, is also considered, drawing parallels from general pyridine N-oxide chemistry.

Direct Nitration of 2-Methylpyridine (2-Picoline)

The direct nitration of 2-methylpyridine (2-picoline) is the most established method for the synthesis of this compound. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The strong acidic conditions protonate the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, the methyl group provides some activation, and the reaction proceeds, albeit under controlled conditions, to favor substitution at the 5-position due to electronic and steric directing effects.[1]

Synthesis from Diethyl (5-nitropyridin-2-yl)malonate

An alternative, multi-step synthesis begins with diethyl (5-nitropyridin-2-yl)malonate. This method involves the hydrolysis and decarboxylation of the malonate ester to yield the final product. This route can offer advantages in terms of regioselectivity and may be suitable for specific applications where the starting malonate is readily available.

Quantitative Data Presentation

The following table summarizes the quantitative data for the key synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Direct Nitration of 2-Picoline | Synthesis from Diethyl (5-nitropyridin-2-yl)malonate |

| Starting Material | 2-Methylpyridine (2-Picoline) | Diethyl (5-nitropyridin-2-yl)malonate |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | 20% aq. Sulfuric Acid, Sodium Hydroxide (B78521) |

| Reaction Temperature | 0 - 30 °C[1] | 100 °C[2] |

| Reaction Time | Not specified in detail | 2 hours[2] |

| Reported Yield | Not specified in detail | 83%[2] |

| Purity | High purity achievable via recrystallization or chromatography[1] | Not specified, product is a brown solid[2] |

Detailed Experimental Protocols

General Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.

Protocol 1: Synthesis of this compound from Diethyl (5-nitropyridin-2-yl)malonate[2]

This procedure details the hydrolysis and decarboxylation of diethyl (5-nitropyridin-2-yl)malonate.

Materials:

-

Diethyl (5-nitro-pyridin-2-yl)malonate (12.0 g, 42.5 mmol)

-

20% aqueous Sulfuric Acid (120 mL)

-

Dilute Sodium Hydroxide solution

-

Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add diethyl (5-nitro-pyridin-2-yl)malonate (12.0 g, 42.5 mmol) and cold 20% aqueous sulfuric acid (120 mL).

-

Heat the mixture to 100 °C and maintain this temperature for 2 hours under reflux.

-

Cool the reaction mixture to room temperature.

-

Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution, adjusting the pH to approximately 10.

-

Transfer the mixture to a separatory funnel and extract the organic components with dichloromethane (4 x volumes).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the sodium sulfate.

-

Concentrate the filtrate using a rotary evaporator to yield this compound as a brown solid (5.0 g, 83% yield).

Workflow Diagram:

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The direct nitration of 2-picoline remains a common and straightforward approach, though it requires careful control of reaction conditions to ensure regioselectivity and safety. The multi-step synthesis from diethyl (5-nitropyridin-2-yl)malonate offers a high-yield alternative, particularly when the starting malonate is accessible. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final product. Further research into optimizing the direct nitration process and exploring alternative, greener synthetic methodologies could provide significant benefits for the industrial production of this important chemical intermediate.

References

An In-depth Technical Guide on the Electronic and Steric Effects in 2-Methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitropyridine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity and properties are governed by a delicate interplay of electronic and steric effects originating from the methyl and nitro substituents on the pyridine (B92270) ring. This technical guide provides a comprehensive analysis of these effects, supported by available experimental data from related compounds and theoretical principles. Detailed experimental protocols for the synthesis and characterization of this compound are also presented, along with visualizations of key concepts to aid in understanding its chemical behavior.

Introduction

This compound, also known as 5-nitro-2-picoline, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] The pyridine ring, an isostere of benzene, is a common scaffold in many biologically active molecules. The presence of a methyl group at the 2-position and a nitro group at the 5-position introduces significant electronic and steric perturbations that dictate the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. Understanding these effects is crucial for designing efficient synthetic routes and for the development of novel molecules with desired pharmacological properties.

Synthesis and Characterization

Synthesis

This compound is most commonly synthesized via the nitration of 2-methylpyridine (B31789) (2-picoline).[1]

Experimental Protocol: Nitration of 2-Methylpyridine

-

Materials: 2-methylpyridine, concentrated nitric acid (65-70%), concentrated sulfuric acid (95-98%), ice, sodium hydroxide (B78521) solution.

-

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 to 1:3 molar ratio) is prepared and cooled in an ice bath to 0-5 °C.

-

2-Methylpyridine is added dropwise to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 2-4 hours) to ensure complete reaction. The exact temperature and time may be optimized for yield.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The resulting acidic solution is neutralized with a sodium hydroxide solution until a basic pH is achieved, leading to the precipitation of the product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

An alternative synthetic route involves the decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2][3]

Experimental Protocol: Decarboxylation Route [2][3]

-

Materials: 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, 20% aqueous sulfuric acid, dilute sodium hydroxide solution, dichloromethane.

-

Procedure:

-

2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester is heated in 20% aqueous sulfuric acid at 100 °C for 2 hours.

-

The reaction mixture is cooled and then neutralized with a cold, dilute sodium hydroxide solution to a pH of 10.

-

The product is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

-

Caption: Synthesis of this compound via nitration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.5-2.7 ppm. The aromatic protons will exhibit characteristic coupling patterns (doublets and doublets of doublets) at lower field (7.0-9.5 ppm) due to the deshielding effect of the aromatic ring and the nitro group. The proton at the C6 position, being adjacent to the nitrogen and ortho to the nitro group, is expected to be the most downfield.

-

13C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methyl group will appear at a higher field (around 20-25 ppm). The aromatic carbons will resonate at a lower field (120-160 ppm), with the carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups.

-

C-H stretching (aromatic): ~3000-3100 cm-1

-

C-H stretching (aliphatic, CH3): ~2850-2960 cm-1

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm-1

-

NO2 asymmetric stretching: ~1520-1560 cm-1

-

NO2 symmetric stretching: ~1340-1360 cm-1

Electronic Effects

The electronic landscape of the pyridine ring in this compound is significantly influenced by the opposing electronic effects of the methyl and nitro groups.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, both through the inductive effect (-I) and the resonance effect (-M). It deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the positions ortho and para to it (C4 and C6). The resonance delocalization of the negative charge in the Meisenheimer intermediate during nucleophilic attack is a key factor in this activation.

-

Methyl Group (-CH3): The methyl group is an electron-donating group through the inductive effect (+I) and hyperconjugation. It tends to increase the electron density on the pyridine ring, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic substitution.

The interplay of these two groups results in a highly polarized molecule. The strong electron-withdrawing nature of the nitro group dominates, making the pyridine ring electron-deficient. This is a crucial factor in the utility of this compound as a substrate in nucleophilic aromatic substitution reactions.

References

2-Methyl-5-nitropyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine is a valuable and versatile heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of functionalized pyridine (B92270) derivatives.[1][2] Its unique electronic and structural features, arising from the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the pyridine ring, impart a distinct reactivity profile that has been exploited in the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[3] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in its practical application.

Physicochemical Properties and Synthesis

This compound is a light brown solid with a melting point of approximately 112°C.[1] High purity, typically ≥99.0% as determined by HPLC, is crucial for achieving predictable and efficient transformations in multi-step syntheses.[1][3]

The synthesis of this compound can be achieved through various routes. One common method involves the nitration of 2-methylpyridine (B31789) (2-picoline). Another synthetic approach starts from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, which upon hydrolysis and decarboxylation, yields this compound.[4]

Experimental Protocol: Synthesis of this compound from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester[4]

To a reaction vessel containing 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), cold aqueous 20% sulfuric acid (120 mL) is added. The mixture is then heated to 100°C for 2 hours. After cooling, the reaction mixture is added to a cold, dilute sodium hydroxide (B78521) solution, and the pH is adjusted to 10. The organic products are extracted with dichloromethane (B109758) (4 x 50 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a brown solid.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 20% aq. H₂SO₄, aq. NaOH, CH₂Cl₂ | 100°C, 2h | 83% | [4] |

Key Chemical Transformations and Derivatives

The synthetic utility of this compound stems from the reactivity of its functional groups, which can be selectively transformed to introduce diverse functionalities. Key transformations include the reduction of the nitro group and the conversion of the methyl group to other functionalities, often preceded by halogenation.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-2-methylpyridine, a crucial intermediate for further derivatization, such as in coupling reactions.[3] This reduction can be achieved using various methods, including catalytic hydrogenation or biocatalysis.

A fed-batch reaction is set up with a starting concentration of this compound (200 mM, 28 g/L) and a nitroreductase enzyme loading of 5 mg/mL (18% w/w). The reaction is maintained for 18 hours, leading to complete conversion. The product, 5-amino-2-methylpyridine, is isolated with a yield of 89.1%.

Table 2: Reduction of this compound

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| This compound | Nitroreductase | Fed-batch, 200 mM substrate, 5 mg/mL enzyme, 18h | 5-Amino-2-methylpyridine | 89.1% | [5] |

Synthesis of Key Halogenated Intermediates

For many applications, particularly in cross-coupling reactions, this compound is first converted to a more reactive halogenated derivative, such as 2-chloro-5-nitropyridine (B43025). This is typically achieved through a multi-step sequence involving nitration of 2-aminopyridine (B139424), diazotization to the corresponding hydroxypyridine, and subsequent chlorination.

Caption: Synthetic pathway from 2-aminopyridine to 2-chloro-5-nitropyridine.

Step 1: Synthesis of 2-Amino-5-nitropyridine [6]

In a reaction vessel, 2-aminopyridine (18.82g, 0.2mol) is dissolved in 75.3g of dichloroethane. The solution is cooled to below 10°C and a mixture of concentrated sulfuric acid and fuming nitric acid (45.17g) is added dropwise. The reaction is stirred for 12 hours at 60°C. After cooling, the reaction mixture is washed with water to a pH of 5-8. The organic layer is separated, and the solvent is removed under reduced pressure. The residue is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried to give 2-amino-5-nitropyridine.

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine [7]

2-aminopyridine is added in batches to concentrated sulfuric acid, controlling the temperature at 10-20°C. Concentrated nitric acid is then added, and the mixture is stirred at 40-50°C. After nitration is complete, the reaction solution is quenched in water, and an aqueous solution of sodium nitrite (B80452) is added dropwise at 0-10°C for the diazotization reaction. The pH is adjusted, and the precipitated product is filtered and dried.

Step 3: Synthesis of 2-Chloro-5-nitropyridine [8]

To a 150 mL Teflon-lined stainless steel reactor, 2-hydroxy-5-nitropyridine (0.5 moles) and POCl₃ (0.5 moles) are added. The reactor is sealed and heated to 140°C for 2 hours. After cooling, the contents are carefully quenched with 100 mL of cold water (~0°C), and the pH of the solution is adjusted to 8–9 with a saturated Na₂CO₃ solution to precipitate the product.

Table 3: Synthesis of 2-Chloro-5-nitropyridine and its Precursors

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1 | 2-Aminopyridine | H₂SO₄, fuming HNO₃, dichloroethane | <10°C addition, 60°C for 12h | 2-Amino-5-nitropyridine | 91.67% | [6] |

| 2 | 2-Amino-5-nitropyridine | NaNO₂, aq. HCl | 0-10°C | 2-Hydroxy-5-nitropyridine | 56.7% | [7] |

| 3 | 2-Hydroxy-5-nitropyridine | POCl₃ | Sealed reactor, 140°C, 2h | 2-Chloro-5-nitropyridine | >80% | [8] |

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of bioactive molecules, most notably pharmaceuticals such as the anti-HIV drug Nevirapine (B1678648) and a range of kinase inhibitors.

Synthesis of Nevirapine

A key intermediate in the synthesis of Nevirapine is 2-chloro-3-amino-4-picoline.[9][10] While not a direct derivative of this compound, the synthetic strategies for introducing the amino and chloro functionalities at the 2 and 3 positions of a 4-methylpyridine (B42270) core often involve nitration, showcasing the importance of nitropyridine chemistry in accessing such structures.[11] The synthesis of Nevirapine then proceeds by coupling 2-chloro-3-amino-4-picoline with a second pyridine-based fragment, followed by cyclization.[1][9]

Caption: Key steps in the synthesis of Nevirapine.

The mechanism of action of Nevirapine involves the non-competitive inhibition of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Nevirapine.

Synthesis of Kinase Inhibitors

Nitropyridine derivatives, including those derived from this compound, are valuable precursors for the synthesis of kinase inhibitors.[12][13] For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[12] The synthesis typically involves nucleophilic substitution of the chloro group, followed by further functionalization.

Caption: The JAK-STAT signaling pathway and its inhibition by JAK inhibitors.[2][14][15][16][17][18]

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound, such as 2-chloro-5-nitropyridine, are excellent substrates for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex biaryl and arylamine structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with arylboronic acids provides access to 2-aryl-5-nitropyridines. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand in the presence of a base.

To a reaction vessel under an inert atmosphere, add 2-chloro-5-nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). A suitable solvent, such as a mixture of toluene (B28343) and water, is added. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Halopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature | Yield Range | Reference |

| 2-Chloropyridine derivatives | Phenylboronic acid | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ | Dioxane/H₂O | 100°C | 69-90% | [19] |

| 2-Bromopyridine derivatives | Arylboronic acids | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 60-95% | [20] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-5-nitropyridine derivatives by coupling 2-chloro-5-nitropyridine with various primary and secondary amines. This reaction is also catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, and requires a strong base.

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-chloro-5-nitropyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol). Anhydrous toluene is added as the solvent. The vessel is sealed and the reaction mixture is heated to 100-120°C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

| Halopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield Range | Reference |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80°C | 55-98% | [21] |

| 2-Chloro-1,5-naphthyridine | Various amines | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 100-120°C | 70-95% | [10] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry, centered around the selective transformations of its nitro and methyl groups, and the subsequent application of its halogenated derivatives in powerful cross-coupling reactions, provides access to a wide array of complex and biologically active molecules. The detailed experimental protocols and reaction data provided in this guide are intended to facilitate the work of researchers in harnessing the full synthetic potential of this important heterocyclic intermediate in the development of novel pharmaceuticals and other functional organic materials.

References

- 1. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 11. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 16. researchgate.net [researchgate.net]

- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2-Methyl-5-nitropyridine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-5-nitropyridine as a versatile intermediate in the synthesis of pharmaceutical compounds. This document includes key chemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and examples of its application in the development of biologically active molecules.

Introduction

This compound (CAS No. 21203-68-9) is a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine (B92270) ring substituted with a methyl group and a nitro group, offers multiple reaction sites for the construction of complex molecular architectures. The pyridine scaffold is a common motif in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The nitro group can be readily reduced to a primary amine, a key functional group for a wide array of chemical transformations, while the methyl group and the pyridine ring itself can be subjected to various modifications. This versatility makes this compound a crucial intermediate in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors and antiviral compounds.[2]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |

| Appearance | Brown solid | [3] |

| Purity (typical) | ≥99.0% (HPLC) | [1] |

Safety Information: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Experimental Protocols

Synthesis of this compound

Method 1: From 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

This protocol describes the synthesis of this compound via the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol)

-

20% Sulfuric acid (aqueous solution, 120 mL)

-

Sodium hydroxide (B78521) solution (dilute)

-

Sodium sulfate

Procedure:

-

To a round-bottom flask containing 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), add cold 20% aqueous sulfuric acid (120 mL).[3]

-

Heat the mixture to 100 °C and maintain this temperature for 2 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10.[3]

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.[3]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 282.25 | 12.0 | 42.5 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 138.12 | 5.0 | 83 |

Method 2: Nitration of 2-Picoline (2-Methylpyridine)

This protocol outlines the direct nitration of 2-picoline to synthesize this compound.

Reaction Scheme:

Caption: Nitration of 2-Picoline.

Materials:

-

2-Picoline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 2-picoline to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 2-picoline solution, ensuring the reaction temperature does not exceed 30 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

Note: The yields for this reaction can vary, and optimization of the reaction conditions may be required.

Key Reactions of this compound in Pharmaceutical Synthesis

The reduction of the nitro group to an amine is a fundamental transformation, yielding 5-Amino-2-methylpyridine, a key intermediate for further functionalization.

Reaction Scheme:

Caption: Reduction of this compound.

Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-Amino-2-methylpyridine.

Quantitative Data (Typical):

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 138.12 | 1.38 | 10 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 5-Amino-2-methylpyridine | 108.14 | ~1.0 | ~93 |

While this compound itself is not primed for nucleophilic aromatic substitution, its halogenated analogue, 2-chloro-5-nitropyridine (B43025), is an excellent substrate for this reaction. This is a common strategy in pharmaceutical synthesis.

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution.

Protocol: Reaction with an Amine